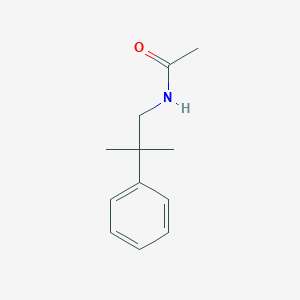
n-(2-Methyl-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-2-phenylpropyl)acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a 2-methyl-2-phenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-2-phenylpropyl)acetamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of acetic anhydride with 2-methyl-2-phenylpropylamine under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 2-methyl-2-phenylpropylamine.
Reduction: 2-Methyl-2-phenylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-2-phenylpropyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-Methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(2-Phenylethyl)acetamide: Similar structure but lacks the methyl group on the propyl chain.
N-(2-Methylpropyl)acetamide: Similar structure but lacks the phenyl group.
N-(2-Phenylpropyl)acetamide: Similar structure but lacks the methyl group on the propyl chain.
Uniqueness: N-(2-Methyl-2-phenylpropyl)acetamide is unique due to the presence of both a methyl and a phenyl group on the propyl chain, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
33617-83-3 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2-methyl-2-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(14)13-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
JKOVMSLZOOFBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



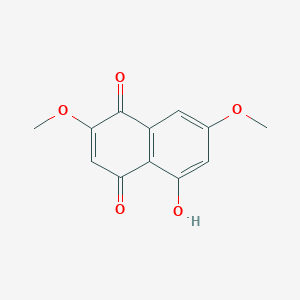
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
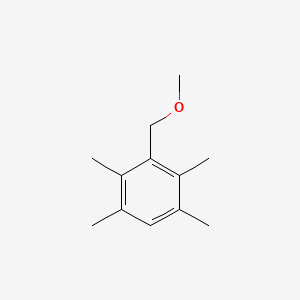
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
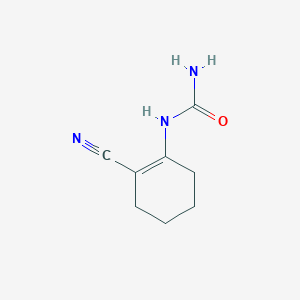
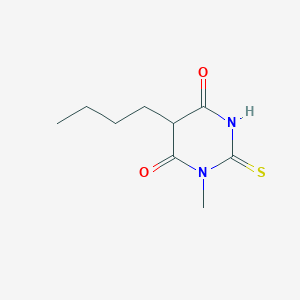

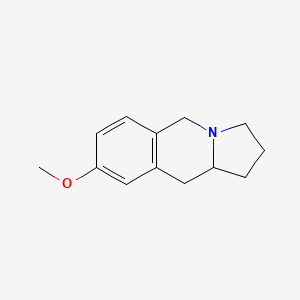
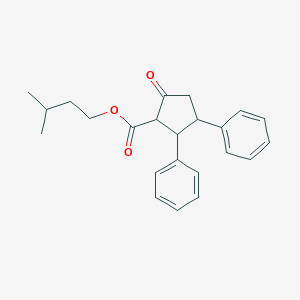
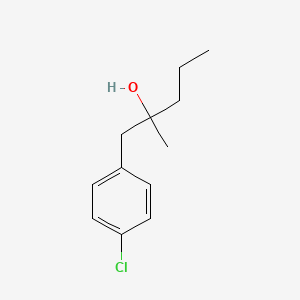
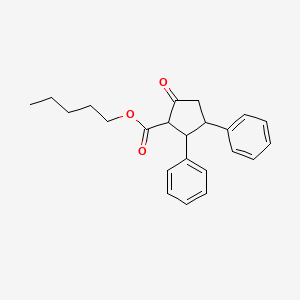

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
